2,4-Octadiene

Breath Metabolomics Medical Diagnostics COVID-19

2,4-Octadiene (CAS 13643-08-8) is an acyclic, eight-carbon alkadiene characterized by a conjugated system of two carbon-carbon double bonds at the 2 and 4 positions. It exists as a mixture of stereoisomers, with (2E,4E)-octa-2,4-diene being the most frequently referenced form in analytical and biological contexts.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 13643-08-8
Cat. No. B1231227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Octadiene
CAS13643-08-8
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESCCCC=CC=CC
InChIInChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+,8-7+
InChIKeyNZLCAHVLJPDRBL-VSAQMIDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Octadiene (CAS 13643-08-8): Technical Profile for Analytical, Flavor, and Polymer Research Applications


2,4-Octadiene (CAS 13643-08-8) is an acyclic, eight-carbon alkadiene characterized by a conjugated system of two carbon-carbon double bonds at the 2 and 4 positions [1]. It exists as a mixture of stereoisomers, with (2E,4E)-octa-2,4-diene being the most frequently referenced form in analytical and biological contexts [2]. This compound is an unsaturated hydrocarbon with the molecular formula C8H14 and a molecular weight of 110.20 g/mol . As a volatile, neutral, and highly hydrophobic molecule (predicted logP ~3.3-4.09), its primary relevance lies in its role as a specific volatile organic compound (VOC) marker in lipid oxidation, food chemistry, and medical diagnostics, as well as a reactive intermediate in polymer and organic synthesis due to its conjugated diene functionality [3].

Why 2,4-Octadiene Cannot Be Replaced by Other C8 Dienes or Generic Conjugated Dienes in Key Applications


Substituting 2,4-octadiene with other octadiene isomers (e.g., 1,3-octadiene, 2,6-octadiene) or simpler dienes (e.g., 2,4-hexadiene) is invalid in applications requiring specific retention behavior, biological origin, or validated biomarker status. The precise position and stereochemistry of the double bonds dictate its gas chromatographic retention index (RI), which is a critical identifier in complex sample analysis [1]. Furthermore, its presence in biological samples, such as exhaled breath, is linked to specific metabolic or disease states, making it a non-fungible marker. In synthetic applications, while the conjugated diene structure of 2,4-octadiene confers class-level reactivity (e.g., Diels-Alder), its unique chain length and substitution pattern will influence reaction kinetics, stereochemical outcomes, and the physical properties of resulting polymers or adducts [2]. Generic substitution without rigorous validation would compromise analytical accuracy, biomarker validity, and synthetic reproducibility. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of 2,4-Octadiene: Analytical Selectivity, Biological Specificity, and Synthetic Reactivity


Diagnostic Specificity in Exhaled Breath for COVID-19 ARDS

2,4-Octadiene is one of four key volatile compounds enabling the differentiation of critically ill COVID-19 patients from those with non-COVID-19 Acute Respiratory Distress Syndrome (ARDS) with high diagnostic accuracy. This establishes it as a disease-specific biomarker rather than a generic marker of inflammation. [1]

Breath Metabolomics Medical Diagnostics COVID-19

Unique Retention Index for Analytical Differentiation

2,4-Octadiene can be unambiguously identified in complex volatile mixtures by its specific Kovats retention indices (RI) on standard GC columns. These values differentiate it from other C8 diene isomers and volatile organic compounds, enabling precise quantitation in food, environmental, and metabolomic studies. [1] [2]

Analytical Chemistry Gas Chromatography Food Science

Conjugated Diene Reactivity for [4+2] Cycloaddition and Polymerization

As a conjugated diene, 2,4-octadiene can participate in Diels-Alder reactions, a reactivity profile not shared by isolated (e.g., 1,4-octadiene) or cumulated dienes. This enables its use as a building block for six-membered rings and functionalized polymers. Its longer carbon chain provides different solubility and physical properties in derived materials compared to smaller dienes like 2,4-hexadiene or butadiene. [1] [2]

Organic Synthesis Polymer Chemistry Diels-Alder

Defined Sensory Profile: 'Glue, Warm' Odor Note

The (E,E)-stereoisomer of 2,4-octadiene is characterized by a distinct 'glue, warm' odor note. This specific sensory property differentiates it from other lipid oxidation-derived volatiles and contributes to the complex aroma profile of certain foods or off-flavors. [1]

Flavor Chemistry Sensory Science Food Science

Strategic Procurement Scenarios for 2,4-Octadiene (CAS 13643-08-8)


Biomarker Discovery and Clinical Metabolomics

This compound is procured as an analytical reference standard for use in breath metabolomics studies, particularly for validating methodologies aimed at differentiating COVID-19 from other respiratory conditions. Its presence is part of a validated four-marker panel that achieved 93% diagnostic accuracy [1]. Laboratories require the authentic compound for calibration, method development, and ensuring the traceability of their findings in patient cohort studies.

Food Quality and Off-Flavor Analysis

2,4-Octadiene is a key volatile marker in the analysis of lipid oxidation in fish oils and omega-3 enriched food products. Procurement is driven by the need for a pure analytical standard to enable its confident identification and quantitation via GC-MS, relying on its specific retention index (RI 811-822 on DB-5) [2]. This allows food scientists to track oxidation pathways, correlate sensory data (e.g., 'glue, warm' notes), and develop mitigation strategies.

Polymer and Materials Science Research

As a C8 conjugated diene, 2,4-octadiene is used in the synthesis of novel polymers and amphiphilic materials. Researchers studying the self-organization and photopolymerization of diene-containing lipids utilize its specific chain length and conjugation to engineer materials with tailored properties, such as Langmuir-Blodgett films [3]. The predicted logP of ~3.3-4.09 and low water solubility are critical parameters for designing hydrophobic domains in these materials [4].

Flavor and Fragrance Research

The distinct 'glue, warm' odor of (E,E)-2,4-octadiene makes it a compound of interest for researchers studying complex aroma profiles, particularly those related to fish oil oxidation or as a specific note in flavor reconstitution experiments [5]. Procuring the compound allows for sensory evaluation and gas chromatography-olfactometry (GC-O) studies to understand its contribution to overall aroma perception.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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